molecular formula C14H16N2O2S B3867589 ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate

ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate

Cat. No. B3867589
M. Wt: 276.36 g/mol
InChI Key: KTJKVWQGNFLOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thioester derivative of imidazole and has been studied for its biochemical and physiological effects, as well as its potential use in drug development.

Mechanism of Action

The mechanism of action for ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate is not fully understood. However, it has been suggested that it may act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure.
Biochemical and Physiological Effects:
Studies have shown that ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate has the potential to lower blood pressure in animal models. It has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate in lab experiments is its potential as a fluorescent probe for the detection of reactive oxygen species. However, its limited solubility in water may make it difficult to work with in certain experiments.

Future Directions

1. Further investigation into the potential use of ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate as an antihypertensive agent.
2. Exploration of the mechanism of action for ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate and its potential as an ACE inhibitor.
3. Investigation into the potential use of ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate as a fluorescent probe for the detection of reactive oxygen species.
4. Development of more water-soluble derivatives of ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate for easier use in lab experiments.
5. Investigation into the potential use of ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate in other areas of drug development, such as cancer treatment.

Scientific Research Applications

Ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate has been studied for its potential applications in drug development, specifically as a potential antihypertensive agent. It has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species.

properties

IUPAC Name

ethyl 2-(1-benzylimidazol-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-18-13(17)11-19-14-15-8-9-16(14)10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJKVWQGNFLOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-benzylimidazol-2-yl)sulfanylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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